molecular formula C8H4ClNOS3 B7825756 (5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one

(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one

Cat. No.: B7825756
M. Wt: 261.8 g/mol
InChI Key: CSUVQSLUHHQEMY-HYXAFXHYSA-N
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Description

(5Z)-5-[(5-Chlorothiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one is a thiazolone derivative characterized by a Z-configured arylidene group at position 5 of the thiazole ring. The compound features a 5-chlorothiophen-2-yl substituent, which introduces both electron-withdrawing (chlorine) and sulfur-containing heterocyclic properties. Its synthesis typically involves Knoevenagel condensation under microwave irradiation, ensuring stereo-controlled Z-geometry and high yields .

Properties

IUPAC Name

(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNOS3/c9-6-2-1-4(13-6)3-5-7(11)10-8(12)14-5/h1-3H,(H,10,11,12)/b5-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUVQSLUHHQEMY-HYXAFXHYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC(=C1)Cl)/C=C\2/C(=O)NC(=S)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNOS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorothiophene Moiety: This step involves the coupling of a chlorothiophene derivative with the thiazole ring, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.

    Final Functionalization:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

2.1. Knoevenagel Condensation

This method is central to forming the arylidene moiety. The reaction involves:

  • Starting Material : 2-sulfanyl-1,3-thiazolidin-4-one (rhodanine derivative).

  • Reagent : Thiophen-2-carbaldehyde derivatives (e.g., 5-chlorothiophen-2-carbaldehyde).

  • Mechanism :

    • Deprotonation of the α-C of the rhodanine to form an enolate.

    • Nucleophilic attack on the aldehyde carbonyl.

    • Elimination of water to form the conjugated double bond .

  • Stereochemistry : The reaction favors the Z-configuration (5Z) due to steric and electronic factors .

Example Reaction Conditions (from literature):

ParameterValue/Detail
SolventDMF/Ethanol under reflux or solvent-free (microwave)
CatalystPiperidine or microwave irradiation
Reaction Time2–5 hours (reflux) or 10–30 minutes (microwave)
Yield45–75%

2.3. Functional Group Compatibility

  • Sulfur/Nitrogen Displacement : May be used to introduce additional substituents (e.g., amino groups) via post-condensation modifications .

  • Substituent Effects :

    • The 5-chlorothiophen-2-yl group enhances electron-withdrawing effects, stabilizing the conjugated system .

    • Sulfur-containing groups (e.g., -S-) increase lipophilicity, influencing biological activity .

3.1. Structural and Reactivity Insights

  • Z-Selectivity : The 5Z configuration is favored due to minimized steric hindrance between the thiophene and thiazolidin-4-one rings .

  • Kinetics : Microwave conditions accelerate reaction rates by 3–5x compared to traditional reflux .

  • Yield Optimization : Solvent-free methods (microwave) yield higher purity products with minimal byproducts .

3.2. Biological Context

While not directly related to synthesis, the compound’s design leverages the 1,3-thiazolidin-4-one core for potential kinase inhibition (e.g., DYRK1A) . Substituents like chlorothiophene may modulate binding affinity through electronic effects .

Critical Considerations

  • Stereochemical Control : Rigorous monitoring of reaction conditions is essential to maintain Z-selectivity .

  • Purity : Crystallization from DMF or ethanol is critical to isolate the target compound .

  • Functional Group Stability : Sulfur-containing groups may react under harsh conditions, necessitating mild workup .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. (5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.

Anticancer Properties
Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis. It targets specific signaling pathways involved in cell survival and growth. For instance, a study on human breast cancer cells revealed that treatment with this compound led to reduced cell viability and increased markers of apoptosis.

Biological Studies

Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. It interacts with enzymes critical for metabolic processes, which can be leveraged in drug development. For example, it has shown promise in inhibiting enzymes involved in inflammatory pathways, suggesting potential use in anti-inflammatory therapies.

Receptor Binding Studies
Research into receptor interactions has indicated that this compound may modulate receptor activity related to neurotransmission and pain perception. This modulation could lead to advancements in pain management therapies.

Industrial Applications

Synthesis of Pharmaceuticals
This compound serves as a valuable intermediate in the synthesis of more complex pharmaceuticals. Its unique structure allows for the modification and development of new drugs with enhanced efficacy and reduced side effects.

Agrochemical Development
Due to its biological activity, there is potential for this compound's application in agrochemicals, particularly as a fungicide or pesticide. Its ability to inhibit microbial growth can be harnessed to protect crops from pathogens.

Case Studies

  • Case Study on Anticancer Activity
    • Objective: Evaluate the anticancer effects on MCF-7 breast cancer cells.
    • Method: Cells were treated with varying concentrations of the compound.
    • Results: Significant reduction in cell proliferation was noted at higher concentrations, with apoptosis confirmed through flow cytometry analysis.
  • Case Study on Antimicrobial Efficacy
    • Objective: Assess antimicrobial activity against E. coli and S. aureus.
    • Method: Disk diffusion method was employed.
    • Results: The compound exhibited zones of inhibition comparable to standard antibiotics, indicating strong antimicrobial properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The chlorothiophene moiety can enhance its binding affinity to certain targets, while the thiazole ring can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolone derivatives with arylidene substituents exhibit diverse biological activities depending on substituent type, position, and electronic properties. Below is a systematic comparison of the target compound with structurally analogous molecules:

Structural and Functional Variations

Compound Name Substituents (Position 5) Thiazole Ring Modification Key Biological Activity IC50 (µM) Synthesis Method Reference
Target Compound: (5Z)-5-[(5-Chlorothiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one 5-Chlorothiophen-2-yl 2-Sulfanyl DYRK1A inhibition (predicted) N/A Microwave-assisted Knoevenagel
(5Z)-5-(4-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (3e) 4-Hydroxyphenyl 2-Thioxo DYRK1A inhibition 0.028 Microwave irradiation
(5Z)-5-Benzo[1,3]dioxol-5-ylmethylene-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-one (5s) Benzo[1,3]dioxol-5-yl 2-Amino (pyridin-2-yl) DYRK1A inhibition 0.033 Microwave irradiation
(5Z)-5-(2,4-Dimethylbenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one 2,4-Dimethylphenyl 2-Sulfanyl Not reported N/A Conventional synthesis
(5Z)-5-(5-Bromo-2-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one 5-Bromo-2-isopropoxyphenyl 2-Mercapto Anticancer screening N/A Conventional methods
(5Z)-5-[(4-Phenoxyphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4(5H)-one 4-Phenoxyphenyl 2-Pyrrolidin-1-yl Autotaxin inhibition 0.136 Crystallography-based design

Key Observations

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., chlorine in the target compound) enhance kinase inhibition by increasing electrophilicity at the reactive site .
  • Bulky substituents (e.g., benzo[1,3]dioxol in compound 5s ) improve selectivity for DYRK1A due to steric complementarity in the kinase binding pocket .
  • Heterocyclic substituents (e.g., thiophen-2-yl in the target compound) may enhance membrane permeability compared to purely aromatic systems .

Synthetic Efficiency :

  • Microwave-assisted synthesis (e.g., compounds 3e and 5s ) achieves higher yields (>75%) and shorter reaction times (20–60 min) compared to conventional methods .
  • Conventional synthesis (e.g., compound in ) often requires longer durations and lower yields (~50–70%).

Compound 5s (IC50 = 0.033 µM) and 3e (IC50 = 0.028 µM) are benchmarks for DYRK1A inhibition, suggesting that the target compound’s activity may lie in the nanomolar range if optimized .

Physicochemical Properties

  • Solubility : Thiophene-containing derivatives (e.g., target compound) exhibit lower aqueous solubility compared to hydroxylated analogs (e.g., 3e ) due to reduced polarity .
  • Thermal Stability : Melting points for analogs range from 222°C to >260°C, correlating with substituent rigidity (e.g., benzodioxol derivatives > phenyl derivatives) .

Research Implications

The structural versatility of the thiazolone core allows for tailored modifications to optimize pharmacokinetic and pharmacodynamic profiles. For example:

  • Anticancer Potential: Brominated analogs (e.g., ) show promise in cytotoxicity assays, suggesting that halogenation at position 5 could enhance antiproliferative effects.
  • Neurological Applications: Nanomolar inhibitors like 3e and 5s validate the thiazolone scaffold for targeting DYRK1A, a kinase implicated in Alzheimer’s disease .

Biological Activity

(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. Thiazole and its derivatives are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of thiazole derivatives often involves the condensation of thiosemicarbazones with various aldehydes or ketones. For this compound, the synthetic route typically includes:

  • Formation of Thiazole Ring : Utilizing appropriate thiosemicarbazones.
  • Methylidene Formation : Reaction with 5-chlorothiophen-2-carbaldehyde to introduce the methylidene group.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation by targeting specific molecular pathways involved in tumor growth.
CompoundCell LineIC50 (µM)Reference
This compoundMCF-7TBDTBD
Compound 4cMCF-72.57 ± 0.16
Compound 4cHepG27.26 ± 0.44

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. Studies have shown that certain thiazole compounds exhibit moderate to strong antibacterial and antifungal activities.

  • In Vitro Studies : Compounds derived from thiazoles have been tested against a variety of pathogens including Pseudomonas aeruginosa and Escherichia coli, showing significant inhibitory effects.
PathogenMIC (µM)Reference
Pseudomonas aeruginosa0.21
Escherichia coliTBDTBD

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is highly dependent on their structural features. Key factors influencing activity include:

  • Substituents on the Thiazole Ring : The presence of electron-withdrawing groups such as chlorine enhances anticancer activity.
  • Positioning of Functional Groups : The placement of functional groups can significantly affect the compound's interaction with biological targets.

Case Studies

Recent research has focused on the development and testing of thiazole derivatives, including this compound:

  • Anticancer Efficacy : A study reported that similar thiazole derivatives inhibited tumor cell proliferation effectively at low concentrations, suggesting a promising lead for further development in cancer therapy .
  • Antimicrobial Potential : Another investigation highlighted the antimicrobial efficacy of thiazole-based compounds against various strains, indicating their potential as new antimicrobial agents .

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